![molecular formula C8H13N3 B3087533 2,8-二甲基-5,6,7,8-四氢-咪唑并[1,2-a]吡嗪 CAS No. 1174645-47-6](/img/structure/B3087533.png)

2,8-二甲基-5,6,7,8-四氢-咪唑并[1,2-a]吡嗪

描述

2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a nitrogenous heterocyclic compound. This structure has found wide application as a building block in medicinal and biological chemistry .

Synthesis Analysis

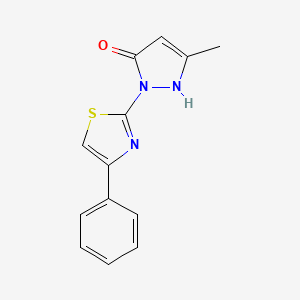

The synthesis of similar compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C NMR, Mass and IR spectral data . The imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .Chemical Reactions Analysis

Hydrazones, which are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group, are known to exhibit a wide variety of biological activities . The α-hydrogen atom of hydrazones is more acidic as compared to ketones .科学研究应用

抗溃疡剂

与 2,8-二甲基-5,6,7,8-四氢-咪唑并[1,2-a]吡嗪相关的化合物因其作为抗溃疡剂的潜力而受到研究。Kaminski 等人 (1987 年) 的一项研究调查了取代的咪唑并[1,2-a]吡啶和相关的咪唑并[1,2-a]吡嗪的结构活性毒性关系。他们发现了一些类似物在动物模型中表现出抗分泌和细胞保护活性,同时减少了不良反应,表明在治疗溃疡方面具有潜在的治疗应用 Kaminski 等人,1987 年。

环加成反应

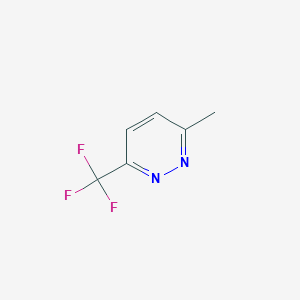

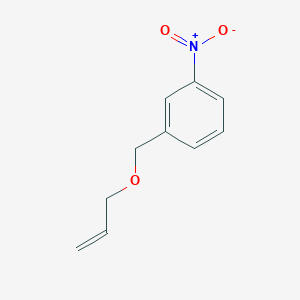

该化合物已用于有机化学领域,特别是在环加成反应中。Wan 等人 (2001 年) 探索了 2-取代咪唑与二甲基 1,2,4,5-四嗪-3,6-二羧酸酯的逆电子需求环加成反应,导致咪唑并[4,5-d]哒嗪的合成,证明了该化合物在合成有机化学中的效用 Wan 等人,2001 年。

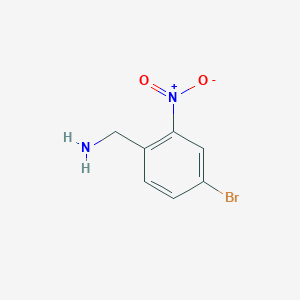

抗菌和抗炎特性

研究表明,咪唑并[1,2-a]吡嗪的衍生物具有抗菌、抗炎和镇痛活性。Zaki 等人 (2016 年) 报告了吡唑并[3,4-d]哒嗪和吡唑并[1,5-a]嘧啶的合成和生物活性,证明了它们对革兰氏阳性菌和革兰氏阴性菌的功效 Zaki 等人,2016 年。

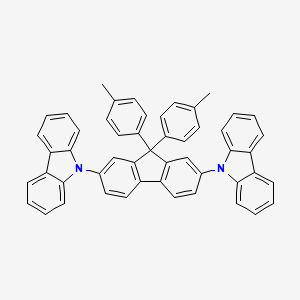

发光特性

与该化合物相关的缩合荧光素环系的发光特性已得到研究。Abou-Hadeed 和 Pfleiderer (2002 年) 研究了 1,3-二甲基荧光素的衍生物,导致咪唑并[4,5-g]和哒嗪并[2,3-g]荧光素的合成,并指出了它们的高荧光。这表明在材料科学和传感器技术中具有潜在的应用 Abou-Hadeed 和 Pfleiderer,2002 年。

药物开发

在药物开发领域,该化合物已被研究用于各种治疗特性。例如,Sifferlen 等人 (2013 年) 研究了 1-氯-5,6,7,8-四氢咪唑并[1,5-a]吡嗪衍生物作为潜在的双重食欲素受体拮抗剂,表明它们可用于治疗睡眠障碍 Sifferlen 等人,2013 年。

作用机制

Target of Action

The primary targets of 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine are bacterial cells . This compound is known to exhibit a wide variety of biological activities, including antimicrobial activity . The compound interacts with the bacterial cells, leading to their destruction and thus exhibiting its antibacterial properties .

Mode of Action

The compound interacts with its targets through a process of condensation . This interaction leads to changes in the bacterial cells, which results in their destruction .

Biochemical Pathways

It is known that the compound exhibits its antibacterial activity by interacting with bacterial cells . The downstream effects of this interaction include the destruction of the bacterial cells .

Pharmacokinetics

The compound is known to be synthesized through a process of condensation . The impact of these properties on the bioavailability of the compound is a subject of ongoing research .

Result of Action

The result of the action of 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is the destruction of bacterial cells . This leads to its antibacterial activity . The compound is known to exhibit excellent antibacterial activity against both Gram-negative and Gram-positive bacteria .

安全和危害

未来方向

The exploration of new antimicrobial agents will always remain as a major challenging task . The nitrogenous heterocycle imidazo[1,2-a]pyrazine is gaining attention due to its diverse pharmacological activities . Therefore, the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-11-4-3-9-7(2)8(11)10-6/h5,7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQAMKNDJFEMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NC(=CN2CCN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)

![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)

![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)